molecular formula C13H14N4O2 B2440828 N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide CAS No. 1797864-37-9

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide

Cat. No. B2440828
CAS RN: 1797864-37-9
M. Wt: 258.281
InChI Key: OVBFNAFHSBAULU-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the tetrahydrofuran ring could influence its solubility and reactivity .

Scientific Research Applications

Structural and Energetic Analysis in Molecular Assemblies

Research conducted by Jarzembska et al. (2017) explores the structural and energetic aspects of molecular assemblies involving nicotinamide, highlighting the basic recognition patterns and crystal lattice energetic features in cocrystals. This study underscores the affinity of COOH and OH groups toward N-donor compounds like nicotinamide, emphasizing the role of proton acceptors in heterocyclic compounds within crystal lattices. This kind of analysis is crucial for understanding the molecular interactions and stability of potential pharmaceutical compounds (Jarzembska et al., 2017).

Metabolite Analysis and Excretion Studies

Shibata and Matsuo (1989) delved into the correlation between niacin equivalent intake and the urinary excretion of nicotinamide metabolites, such as N'-methylnicotinamide and its derivatives, in humans consuming self-selected foods. This research provides insight into the metabolic processing of nicotinamide and its importance in nutritional science (Shibata & Matsuo, 1989).

Enzymatic Activity and Inhibition

The study by Seiner et al. (2010) on the kinetics and inhibition of nicotinamidase from Mycobacterium tuberculosis presents a detailed examination of the enzyme involved in the NAD+ salvage pathway, which hydrolyzes nicotinamide. Understanding the enzymatic pathways and potential inhibitors can contribute to the development of therapeutic agents for tuberculosis and other diseases (Seiner et al., 2010).

Synthesis for NMR Hyperpolarization

Research by Shchepin et al. (2016) introduces an improved method for the synthesis of nicotinamide-1-15N, enhancing isotopic purity and yield for use in ultrafast NMR hyperpolarization. This advancement opens new avenues for probing metabolic processes in vivo, offering significant potential for molecular imaging studies (Shchepin et al., 2016).

Role in Disease Modulation and Treatment

The work by Hong et al. (2015) explores the regulatory role of nicotinamide N-methyltransferase (NNMT) in hepatic nutrient metabolism through Sirt1 protein stabilization. By highlighting NNMT's function in glucose and cholesterol metabolism, this research suggests a link between nicotinamide metabolism and potential treatments for metabolic diseases (Hong et al., 2015).

Safety and Hazards

As with any chemical compound, handling “N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide” would require appropriate safety measures. Tetrahydrofuran, for example, is highly flammable and can cause serious eye irritation .

properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c18-13(10-2-1-4-14-6-10)16-11-7-15-17(8-11)12-3-5-19-9-12/h1-2,4,6-8,12H,3,5,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBFNAFHSBAULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide

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